![molecular formula C14H19N3O3 B5377764 N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5377764.png)
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic applications in treating a range of neurological disorders, including epilepsy, addiction, and anxiety. In
Mecanismo De Acción
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which can lead to anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been shown to have several biochemical and physiological effects. It increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which can lead to anticonvulsant, anxiolytic, and anti-addictive effects. N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has also been shown to have neuroprotective effects, which may be due to its ability to increase GABA levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide in lab experiments is its potency as a GABA-AT inhibitor. This allows for the study of the effects of increased GABA levels in the brain. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide. One direction is the development of more potent and selective GABA-AT inhibitors. This could lead to the development of more effective treatments for neurological disorders. Another direction is the study of the long-term effects of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide on brain function and behavior. This could provide valuable insights into the potential therapeutic applications of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide could lead to the development of more effective dosing regimens for clinical use.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide involves several steps. The starting material is 2-furoic acid, which is converted to 2-furoyl chloride by reacting with thionyl chloride. The 2-furoyl chloride is then reacted with piperazine to form 4-(2-furoyl)-1-piperazine. This intermediate is then reacted with cyclopropylamine and acetic anhydride to yield N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in treating neurological disorders. It has been shown to be a potent GABA-AT inhibitor, which increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By increasing GABA levels, N-cyclopropyl-2-[4-(2-furoyl)-1-piperazinyl]acetamide has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(15-11-3-4-11)10-16-5-7-17(8-6-16)14(19)12-2-1-9-20-12/h1-2,9,11H,3-8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHHVINVGZUENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

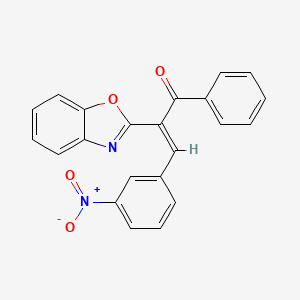

![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine](/img/structure/B5377704.png)
![4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5377708.png)
![2-bromo-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5377713.png)
![N-cyclopropyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377724.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5377732.png)
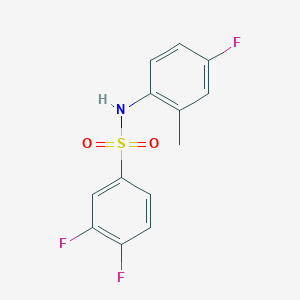
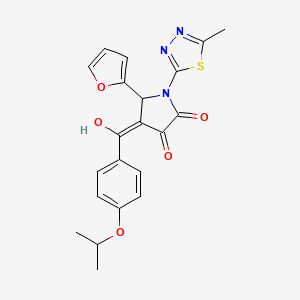
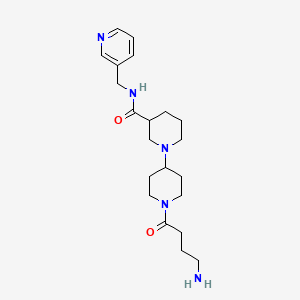
![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)
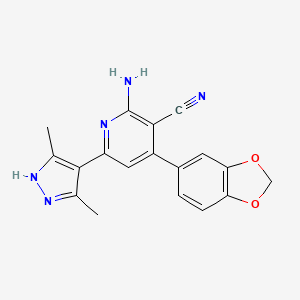
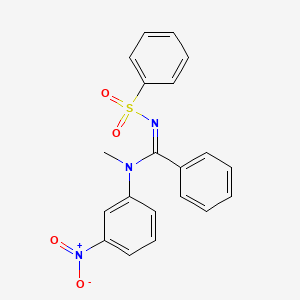
![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)